molecular formula C18H19Na2O8P B11934320 Zybrestat

Zybrestat

货号: B11934320
分子量: 440.3 g/mol
InChI 键: VXNQMUVMEIGUJW-XNOMRPDFSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zybrestat, also known as combretastatin A4 phosphate, is a vascular disrupting agent (VDA) primarily used in cancer therapy. It is a synthetic prodrug that is converted to combretastatin inside endothelial cells. Originally derived from the root bark of the South African Bushwillow tree (Combretum caffrum), this compound targets the established blood vessel network within tumors, causing rapid collapse and necrosis of the tumor’s vascular structure .

准备方法

The synthesis of Zybrestat involves the conversion of combretastatin A4 to its phosphate form. One synthetic route starts with tris(hydroxymethyl)aminomethane and [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]phosphonic acid . The reaction conditions typically involve phosphorylation reactions under controlled conditions to ensure the stability and solubility of the final product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .

化学反应分析

Zybrestat undergoes several types of chemical reactions, including:

    Oxidation: Combretastatin A4 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert combretastatin A4 to its more active forms.

    Substitution: Substitution reactions can modify the functional groups on the combretastatin molecule to enhance its efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

科学研究应用

Zybrestat has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study vascular disrupting agents and their chemical properties.

    Biology: Investigated for its effects on endothelial cells and tumor vasculature.

    Medicine: Primarily used in oncology for the treatment of anaplastic thyroid cancer and other solid tumors. .

    Industry: Employed in the development of new cancer therapies and drug delivery systems.

作用机制

Zybrestat exerts its effects through a dual mechanism of action:

    Tubulin Depolymerization: It acts at the colchicine-binding site of the beta-subunit of endothelial tubulin, disrupting the endothelial cytoskeleton and causing shape changes in the cells. This decreases the size of the blood vessel lumen, leading to decreased blood flow and thrombosis.

    Cell Junction Disruption: It disrupts the VE-cadherin/beta-catenin complex, interfering with cell-cell contact and increasing vascular permeability.

相似化合物的比较

Zybrestat is similar to other vascular disrupting agents like resveratrol, which also targets endothelial cells and disrupts blood vessel formation. this compound is unique in its dual mechanism of action and its specific targeting of established tumor vasculature. Other similar compounds include:

This compound’s unique ability to target both tubulin and cell junctions makes it a promising candidate for cancer therapy, particularly in tumors with well-established blood vessels.

属性

分子式

C18H19Na2O8P

分子量

440.3 g/mol

IUPAC 名称

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;;

InChI 键

VXNQMUVMEIGUJW-XNOMRPDFSA-L

手性 SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

规范 SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。